molecular formula C10H12O B1337624 6-Methyl-2,3-dihydro-1H-inden-1-ol CAS No. 200425-63-4

6-Methyl-2,3-dihydro-1H-inden-1-ol

Cat. No. B1337624
M. Wt: 148.2 g/mol
InChI Key: ATIMDIDJGWMTDD-UHFFFAOYSA-N
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Description

“6-Methyl-2,3-dihydro-1H-inden-1-ol” is a chemical compound with the molecular formula C10H12O . It is related to 1-Indanol, which is a compound used in various scientific and industrial applications .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one has been synthesized by evaluating old methods and examining new ones . The synthesis involved the reaction of α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone with diverse nucleophiles .


Molecular Structure Analysis

The molecular structure of “6-Methyl-2,3-dihydro-1H-inden-1-ol” consists of a five-membered ring fused with a six-membered ring, with a hydroxyl (-OH) group and a methyl (-CH3) group attached .


Chemical Reactions Analysis

In a study, α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone were reacted with various nucleophiles under Michael addition reaction conditions, resulting in a variety of compounds with different stabilities . The possibility of a retro-Michael reaction was also examined on the obtained products .

Scientific Research Applications

Antibacterial and Antifungal Studies

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .
  • Methods of Application: A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
  • Results: The synthesized compounds were tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .

Antiviral Activity

  • Scientific Field: Pharmacology
  • Application Summary: Indole derivatives, including 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been reported as antiviral agents .
  • Methods of Application: Specific methods of application or experimental procedures were not detailed in the source .
  • Results: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Anticancer Activity

  • Scientific Field: Oncology
  • Application Summary: Compounds containing a 2,3-dihydro-1H-inden-1-one structure exhibit a great profile of pharmacological properties, including anticancer activities .
  • Methods of Application: Specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results of the anticancer activity were not specified in the source .

Anti-inflammatory Activity

  • Scientific Field: Pharmacology
  • Application Summary: 2,3-dihydro-1H-inden-1-one derivatives have been reported to have anti-inflammatory properties .
  • Methods of Application: Specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results of the anti-inflammatory activity were not specified in the source .

Antioxidant Activity

  • Scientific Field: Biochemistry
  • Application Summary: 2,3-dihydro-1H-inden-1-one derivatives have been reported to have antioxidant properties .
  • Methods of Application: Specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results of the antioxidant activity were not specified in the source .

Anti-Alzheimer Disease Activity

  • Scientific Field: Neurology
  • Application Summary: 2,3-dihydro-1H-inden-1-one derivatives have been reported to have anti-Alzheimer disease properties .
  • Methods of Application: Specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results of the anti-Alzheimer disease activity were not specified in the source .

Inducing Cell Differentiation

  • Scientific Field: Cell Biology
  • Application Summary: Certain indene derivatives, such as 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid, have shown potential in inducing the differentiation of NB4 cells .
  • Methods of Application: Specific methods of application or experimental procedures were not detailed in the source .
  • Results: The compound exhibited a great potential to induce the differentiation of NB4 cells (68.88% at 5 μM) .

Safety And Hazards

The safety data sheet for 1-Indanol, a related compound, indicates that it is harmful if swallowed and causes serious eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-methyl-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6,10-11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIMDIDJGWMTDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC2O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60491551
Record name 6-Methyl-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60491551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2,3-dihydro-1H-inden-1-ol

CAS RN

200425-63-4
Record name 6-Methyl-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60491551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium borohydride (1.3 g) was added to a solution of 6-methyl-indane-1-one (5.0 g) in methanol (50 ml) at 0° C., and the mixture was stirred for one hour. The reaction mixture was poured into ice-cooled water, and extracted with ethyl acetate. The organic layer was washed with saturated saline solution and dried over anhydrous sodium sulfate. After filtration, the filtrate was concentrated to obtain 6-methylindane-1-ol (5.5 g). To a solution of 6-methylindane-1-ol in toluene (50 ml) was added p-toluene sulfonic acid monohydrate (0.2 g), and the mixture was stirred for 20 minutes. The temperature of the reaction mixture was returned to room temperature, and the reaction mixture was washed with water, 5% sodium hydrogencarbonate aqueous solution, and saturated saline solution in order and dried over anhydrous sodium sulfate. After filtration, the filtrate was concentrated to obtain 5-methyl-1H-indene (5.5 g).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
2
Citations
S Yoshimatsu, A Yamada, K Nakata - The Journal of Organic …, 2018 - ACS Publications
Efficient kinetic resolution of racemic 1-indanol derivatives was achieved using triphenylchlorosilane by asymmetric silylation in the presence of chiral guanidine catalysts. The chiral …
Number of citations: 22 pubs.acs.org
J Jo, M Jeong, JS Ahn, J Akter, HS Kim… - The Journal of …, 2019 - ACS Publications
The first total synthesis of anmindenol A is described in four steps. A notable feature of the synthetic route includes the efficient construction of the 3,10-dialkylsubstituted benzofulvene …
Number of citations: 8 pubs.acs.org

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